molecular formula C20H17BrN6O2 B14114971 8-broMo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one

8-broMo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one

Cat. No.: B14114971
M. Wt: 453.3 g/mol
InChI Key: BRFIJWKLXJKWMZ-UHFFFAOYSA-N
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Description

8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C20H17BrN6O2. This compound is known for its potential use as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are explored for the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Alkylation: The but-2-yn-1-yl group is introduced via an alkylation reaction.

    Quinazolinyl Methylation: The 4-Methylquinazolin-2-yl group is attached through a methylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in specialized reactors under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones. By inhibiting DPP4, the compound helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.

    Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.

    Sitagliptin: Another DPP4 inhibitor with a unique structure.

Uniqueness

8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other DPP4 inhibitors .

Properties

Molecular Formula

C20H17BrN6O2

Molecular Weight

453.3 g/mol

IUPAC Name

8-bromo-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one

InChI

InChI=1S/C20H17BrN6O2/c1-4-5-10-27-16-17(24-19(27)21)26(3)20(28)25-18(16)29-11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3

InChI Key

BRFIJWKLXJKWMZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)N=C2OCC3=NC4=CC=CC=C4C(=N3)C)C

Origin of Product

United States

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